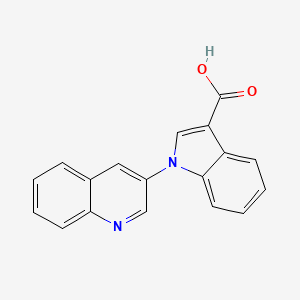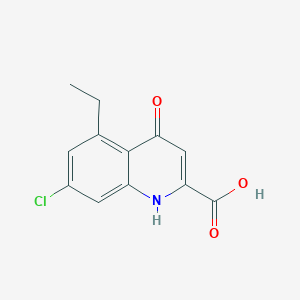
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile is a chemical compound characterized by the presence of a trimethylsilyloxy group attached to a 2,6-dichlorophenylacetonitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile typically involves the reaction of 2,6-dichlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2,6-Dichlorophenylacetonitrile+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the nitrile group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, acids, or amines.
Aplicaciones Científicas De Investigación
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Incorporated into polymers and other materials to impart specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a precursor to pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile involves its interaction with various molecular targets. The trimethylsilyloxy group can act as a protecting group, temporarily masking reactive sites on the molecule during chemical reactions. This allows for selective modification of other parts of the molecule. The 2,6-dichlorophenylacetonitrile backbone can interact with enzymes or receptors, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenylacetonitrile: Lacks the trimethylsilyloxy group, making it less versatile in certain chemical reactions.
Trimethylsilyl Chloride: Used as a reagent to introduce trimethylsilyloxy groups into other molecules.
2,4-Dichlorophenylacetonitrile: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
2-(2,6-Dichlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile is unique due to the presence of both the trimethylsilyloxy group and the 2,6-dichlorophenylacetonitrile backbone. This combination imparts specific chemical properties, making it useful in a variety of applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H13Cl2NOSi |
|---|---|
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C11H13Cl2NOSi/c1-16(2,3)15-10(7-14)11-8(12)5-4-6-9(11)13/h4-6,10H,1-3H3 |
Clave InChI |
BHHITEJRKVUBFJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C#N)C1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy-](/img/structure/B8588888.png)

![8-Acetylamino-2-methylimidazo[1,2-a]pyridine](/img/structure/B8588899.png)
![7-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8588907.png)



![(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol](/img/structure/B8588941.png)

